molecular formula C6H4ClNO2 B14868725 6-Chloro-4-hydroxypicolinaldehyde

6-Chloro-4-hydroxypicolinaldehyde

Cat. No.: B14868725
M. Wt: 157.55 g/mol
InChI Key: GTWDWVRIBKKHDQ-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxypicolinaldehyde is a chemical compound with the molecular formula C6H4ClNO2 It is a derivative of picolinaldehyde, featuring a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-hydroxypicolinaldehyde typically involves the chlorination of 4-hydroxypicolinaldehyde. One common method is the direct chlorination using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective substitution at the 6th position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-hydroxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or dimethylformamide (DMF).

Major Products

    Oxidation: 6-Chloro-4-hydroxypicolinic acid.

    Reduction: 6-Chloro-4-hydroxy-2-pyridinemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-hydroxypicolinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxypicolinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The hydroxyl and chlorine substituents can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxypicolinaldehyde: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    6-Chloro-5-hydroxypicolinaldehyde: Similar structure but with the hydroxyl group at the 5th position, leading to different chemical properties and reactivity.

Uniqueness

6-Chloro-4-hydroxypicolinaldehyde is unique due to the specific positioning of the chlorine and hydroxyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound for targeted chemical synthesis and research applications.

Properties

IUPAC Name

6-chloro-4-oxo-1H-pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-6-2-5(10)1-4(3-9)8-6/h1-3H,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTWDWVRIBKKHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=CC1=O)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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